Lipophilicity (LogP) and Predicted Membrane Permeability: A Comparison with Closely Related Analogs
The calculated partition coefficient (LogP) for 5-(3-chlorophenyl)oxazole-4-carboxylic acid is 2.69 . This value is compared to the LogP of 2.5 for the 5-phenyloxazole-4-carboxylic acid analog, which lacks the chlorine substituent [1]. The presence of the chlorine atom increases lipophilicity, which can enhance membrane permeability and target engagement, making this compound a distinct candidate for projects where moderate lipophilicity is desired.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 |
| Comparator Or Baseline | 5-phenyloxazole-4-carboxylic acid; LogP = 2.5 |
| Quantified Difference | ΔLogP = +0.19 |
| Conditions | Calculated values from PubChem and ChemSpider databases. |
Why This Matters
A higher LogP value suggests improved membrane permeability, a critical factor for intracellular target engagement in cell-based assays and in vivo models.
- [1] PubChem. (2025). 5-phenyloxazole-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-phenyloxazole-4-carboxylic-acid View Source
